2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate
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Overview
Description
2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate is a chemical compound with the molecular formula C8H17NOS It is known for its unique structure, which includes a thioamide group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate typically involves the reaction of 2-hydroxy-2-methylpropanethioamide with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioamide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methylpropyl 2-oxo-2-methylpropanimidothioate.
Reduction: Formation of 2-methylpropyl 2-hydroxy-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanethioamide: Shares the thioamide group but lacks the isobutyl group.
2-Methylpropyl 2-hydroxypropanoate: Contains a similar hydroxyl group but has an ester instead of a thioamide group.
Uniqueness
2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate is unique due to the presence of both a thioamide and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
88585-02-8 |
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Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-methylpropyl 2-hydroxy-2-methylpropanimidothioate |
InChI |
InChI=1S/C8H17NOS/c1-6(2)5-11-7(9)8(3,4)10/h6,9-10H,5H2,1-4H3 |
InChI Key |
GIXCRXCJBYPILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(=N)C(C)(C)O |
Origin of Product |
United States |
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